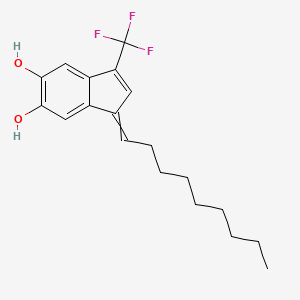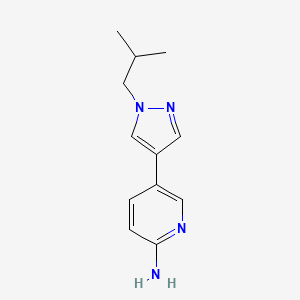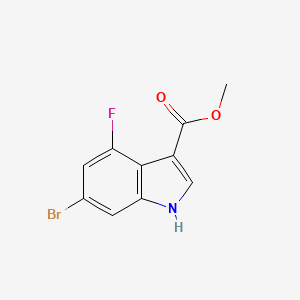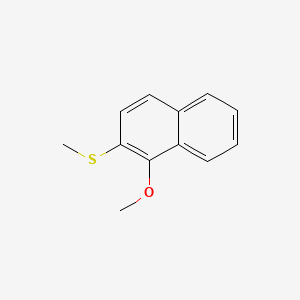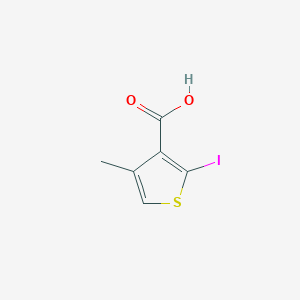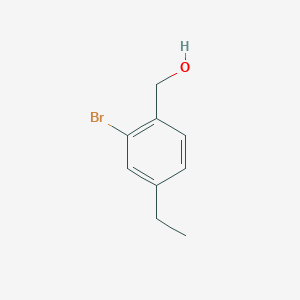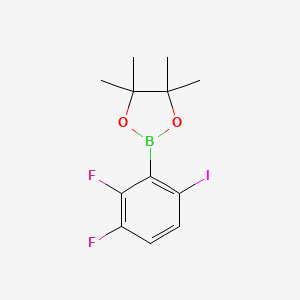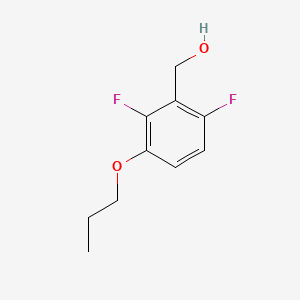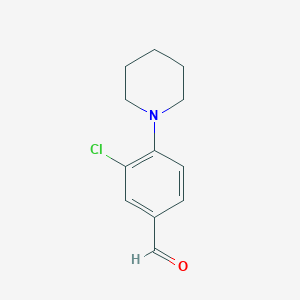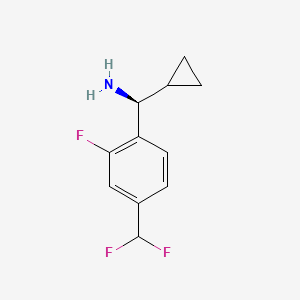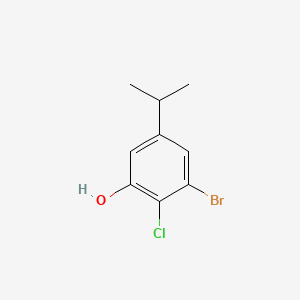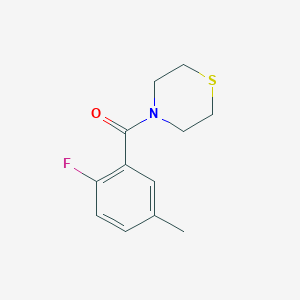
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone is an organic compound characterized by a unique molecular structure. It is a white to light yellow solid with specific physical and chemical properties
Preparation Methods
The synthesis of (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone involves several steps. One common method includes the reaction of 2-fluoro-5-methylphenyl isocyanate with thiomorpholine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols
Scientific Research Applications
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone can be compared with similar compounds such as:
2-Fluoro-5-methylphenyl isocyanate: This compound shares a similar fluorinated aromatic structure but differs in its functional groups.
(2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone: This compound has a similar thiomorpholino group but different substituents on the aromatic ring.
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone: Another related compound with variations in the substituents on the aromatic ring.
Properties
Molecular Formula |
C12H14FNOS |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
(2-fluoro-5-methylphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14FNOS/c1-9-2-3-11(13)10(8-9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
ATNGCWZMMRNSTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




